molecular formula C7H7ClN2O3 B13891608 Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate

Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate

Cat. No.: B13891608
M. Wt: 202.59 g/mol
InChI Key: QFKUIFBFRBKGTB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O3. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-5-methoxypyrimidine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways . The molecular targets and pathways involved can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Methyl 4-chloro-5-methoxypyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:

These compounds share some chemical properties but differ in their specific applications and biological activities. This compound is unique due to its specific substitution pattern and the resulting properties .

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

methyl 4-chloro-5-methoxypyrimidine-2-carboxylate

InChI

InChI=1S/C7H7ClN2O3/c1-12-4-3-9-6(7(11)13-2)10-5(4)8/h3H,1-2H3

InChI Key

QFKUIFBFRBKGTB-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1Cl)C(=O)OC

Origin of Product

United States

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